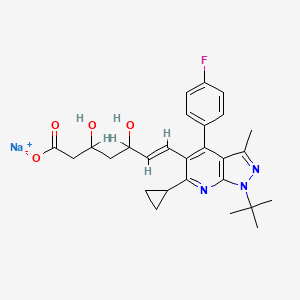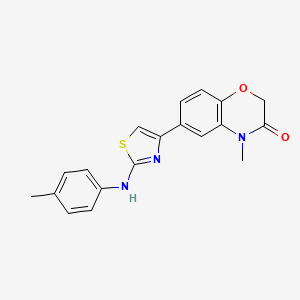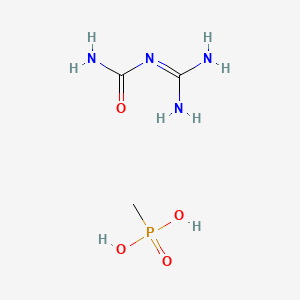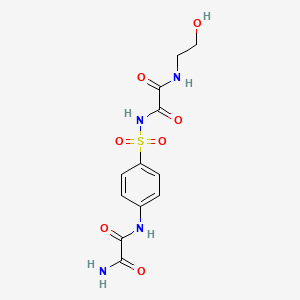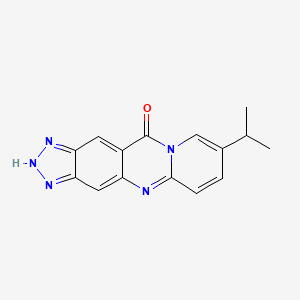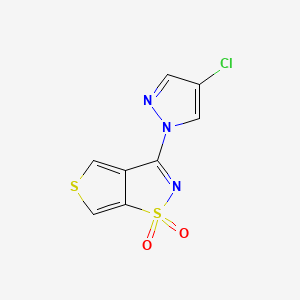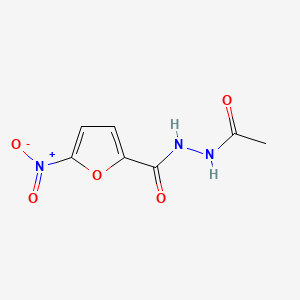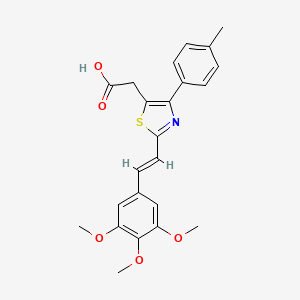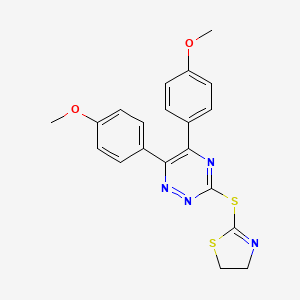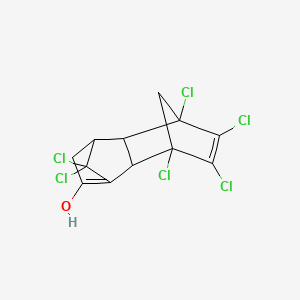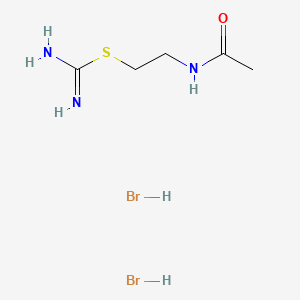
Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pseudourea moiety, an acetamidoethyl group, and a thio group, all of which contribute to its distinct chemical behavior.
Métodos De Preparación
The synthesis of Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide typically involves multiple steps, starting with the preparation of the acetamidoethyl precursor. One common method involves the reaction of 2-acetamidoethylamine with thiourea under controlled conditions to form the desired pseudourea derivative. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The final product is then isolated as a dihydrobromide salt through crystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thio group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. Additionally, its pseudourea moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.
Comparación Con Compuestos Similares
Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide can be compared with other similar compounds, such as:
S-(2-Acetamidoethyl) hexadecanethioate: This compound also contains an acetamidoethyl group and a thio group but differs in its overall structure and applications.
1,2-bis(2-acetamidoethyl) diaziridine: This compound has a similar acetamidoethyl group but features a diaziridine ring, leading to different chemical properties and uses.
Propiedades
Número CAS |
99515-93-2 |
|---|---|
Fórmula molecular |
C5H13Br2N3OS |
Peso molecular |
323.05 g/mol |
Nombre IUPAC |
2-acetamidoethyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C5H11N3OS.2BrH/c1-4(9)8-2-3-10-5(6)7;;/h2-3H2,1H3,(H3,6,7)(H,8,9);2*1H |
Clave InChI |
JKECSQQISISPDT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCSC(=N)N.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


